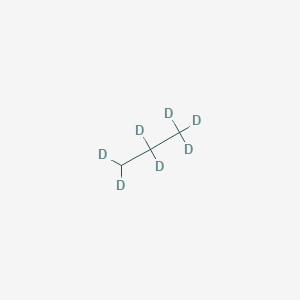

Propane-1,1,1,2,2,3,3-D7

Description

Contextual Significance of Deuterated Hydrocarbons in Chemical Science

Deuterated hydrocarbons, including propane-d7, are compounds where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). clearsynth.com This isotopic substitution provides a subtle yet powerful tool for researchers. While chemically similar to their non-deuterated counterparts, the increased mass of deuterium can influence the physical and chemical properties of a molecule. clearsynth.com This difference is exploited in various fields, from fundamental studies of reaction mechanisms to the development of more stable pharmaceuticals. clearsynth.comsymeres.com The use of deuterated hydrocarbons extends to environmental science and the study of celestial bodies, where their detection can provide insights into chemical evolution. thesciencearchive.org

Rationale for Deuterium Labeling in Research

The primary reason for using deuterium labeling in research is its utility as a stable, non-radioactive tracer. Since deuterium is heavier than hydrogen, the bonds it forms with other atoms, such as carbon, vibrate at a lower frequency. This difference in mass leads to the "kinetic isotope effect," where reactions involving the breaking of a carbon-deuterium (C-D) bond proceed at a different rate than those involving a carbon-hydrogen (C-H) bond. symeres.com This effect is a cornerstone of mechanistic studies in chemistry, allowing researchers to determine which bonds are broken during a chemical reaction. symeres.com

Furthermore, deuterium's unique nuclear properties make it invaluable in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. clearsynth.comsymeres.com In NMR, deuterated solvents are used to avoid interference from proton signals, while in mass spectrometry, the known mass difference between hydrogen and deuterium allows for precise tracking and quantification of labeled molecules. clearsynth.com These analytical techniques are crucial in drug metabolism studies, helping to understand how potential drug candidates are processed in the body. clearsynth.comsymeres.com

Specific Isotopic Configuration of Propane-1,1,1,2,2,3,3-D7 as a Research Tool

The specific placement of seven deuterium atoms in Propane-1,1,1,2,2,3,3-D7 makes it a highly specialized research tool. The molecule has the linear formula CD₃CD₂CD₂H, meaning one terminal methyl group and the central methylene (B1212753) group are fully deuterated, while the other terminal methyl group retains its hydrogen atoms. This specific labeling pattern allows for detailed investigations into the reactivity of different positions within the propane (B168953) molecule.

This isotopologue has been utilized in spectroscopic studies to understand the vibrational forces within the propane molecule. For instance, research has employed the infrared spectra of propane-d7 to refine force fields that describe the molecule's vibrational behavior. researchgate.net Such fundamental studies are essential for building accurate molecular models.

Furthermore, derivatives of Propane-1,1,1,2,2,3,3-D7, such as its brominated or iodinated forms, serve as intermediates in organic synthesis. cymitquimica.comcymitquimica.com The presence of deuterium at specific locations can influence the outcomes of chemical reactions, providing insights into reaction mechanisms and allowing for the synthesis of other complex labeled compounds. cymitquimica.com The distinct isotopic signature of Propane-1,1,1,2,2,3,3-D7 and its derivatives makes them valuable in tracer studies across various scientific disciplines. cymitquimica.com

Data Tables

Physical and Chemical Properties of Propane-1,1,1,2,2,3,3-D7

| Property | Value |

| Molecular Formula | C₃HD₇ |

| Molecular Weight | 51.14 g/mol sigmaaldrich.comnih.gov |

| CAS Number | 92565-91-8 sigmaaldrich.comnih.gov |

| Boiling Point | -42.1 °C (lit.) sigmaaldrich.com |

| Flash Point | -104 °C (closed cup) sigmaaldrich.com |

| Isotopic Purity | 98 atom % D sigmaaldrich.com |

Comparison of Propane and its Deuterated Analogues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Propane | C₃H₈ pcc.eu | 44.10 chemeo.com | -42.1 sigmaaldrich.com |

| Propane-1,1,1,2,2,3,3-D7 | C₃HD₇ | 51.14 sigmaaldrich.comnih.gov | -42.1 sigmaaldrich.com |

| 1-Propanol-1,1,2,2,3,3,3-d7 | C₃HD₇O | 67.14 sigmaaldrich.com | 97 sigmaaldrich.com |

| 3-Bromo-propane-1,1,1,2,2,3,3-d7 | C₃BrD₇ | 129.01705 cymitquimica.com | Not available |

| 3-Iodo-propane-1,1,1,2,2,3,3-d7 | C₃D₇I | 177.00318 cymitquimica.com | Not available |

| 1-Chloropropane-d7 | C₃D₇Cl | 85.5838 lgcstandards.com | Not available |

Structure

3D Structure

Properties

Molecular Formula |

C3H8 |

|---|---|

Molecular Weight |

51.14 g/mol |

IUPAC Name |

1,1,1,2,2,3,3-heptadeuteriopropane |

InChI |

InChI=1S/C3H8/c1-3-2/h3H2,1-2H3/i1D2,2D3,3D2 |

InChI Key |

ATUOYWHBWRKTHZ-HUORPNEISA-N |

Isomeric SMILES |

[2H]C([2H])C([2H])([2H])C([2H])([2H])[2H] |

Canonical SMILES |

CCC |

Origin of Product |

United States |

Synthesis and Isotopic Enrichment Strategies for Propane 1,1,1,2,2,3,3 D7

Methodologies for Deuterium (B1214612) Incorporation into Propane (B168953) and its Derivatives

The incorporation of deuterium into the propane backbone can be achieved through various chemical transformations, primarily centered around hydrogen-deuterium (H/D) exchange reactions or the construction of the carbon skeleton from already deuterated precursors. These methods fall broadly into catalytic deuteration approaches and reactions involving stoichiometric deuterated reagents.

Catalytic methods are foundational in the synthesis of deuterated alkanes, offering pathways for H/D exchange that can be modulated by the choice of catalyst and reaction conditions. exlibrisgroup.com These approaches can be categorized into heterogeneous and homogeneous catalysis, each presenting distinct mechanisms and selectivities.

Heterogeneous catalysis involves the use of a solid catalyst, typically a transition metal dispersed on a high-surface-area support, to facilitate the exchange between hydrogen atoms on an alkane and a deuterium source, such as deuterium gas (D₂). acs.orgacs.org This field of research has been active for many decades, providing fundamental insights into C-H bond activation on metal surfaces. acs.orgmorressier.com

Transition metals like platinum, nickel, and rhodium are effective for H/D exchange in light alkanes. acs.orgroyalsocietypublishing.org The process generally involves the dissociative chemisorption of both the alkane and deuterium molecules onto the catalyst surface. The adsorbed alkyl species and deuterium atoms can then recombine, leading to the formation of deuterated alkanes. osti.gov

Studies on evaporated metal films have shown that the efficacy of the exchange reaction varies with the metal. For instance, rhodium has a propensity for multiple exchanges occurring during a single interaction of a propane molecule with the surface, whereas tungsten tends to promote successive, single-hydrogen replacements. royalsocietypublishing.org Nickel catalysts have demonstrated different exchange rates for the primary hydrogens (on C1 and C3) versus the secondary hydrogens (on C2) of propane, with the secondary hydrogens exchanging more rapidly. royalsocietypublishing.orgosti.gov The temperature is a critical parameter; for example, H/D exchange in propane over a nickel catalyst has been observed at temperatures as low as 80 °C, while higher temperatures can lead to competing side reactions like hydrogenolysis (cracking). acs.org

| Catalyst System | Support | Typical Reaction Temperature (°C) | Key Research Findings |

|---|---|---|---|

| Platinum (Pt) | Carbon (C), Alumina (Al₂O₃) | > 150 | Effective for C-H bond activation and H/D exchange in alkanes. morressier.comnih.gov Can be used in transfer dehydrogenation which involves hydrogen transfer steps. nih.gov |

| Nickel (Ni) | Evaporated Film, Alumina (Al₂O₃) | 80 - 190 | Shows preferential exchange of secondary hydrogens in propane over primary hydrogens. royalsocietypublishing.orgosti.gov Energy of activation can decrease at higher temperatures. royalsocietypublishing.org |

| Rhodium (Rh) | Evaporated Film | > 25 | Characterized by its ability to facilitate multiple H/D exchanges in a single adsorption event. royalsocietypublishing.org |

| Tungsten (W) | Evaporated Film | > 100 | Primarily promotes stepwise exchange of individual hydrogen atoms rather than multiple exchanges. royalsocietypublishing.org |

Homogeneous catalysis utilizes soluble catalysts, typically organometallic complexes, to perform deuterium transfer reactions. marquette.edu These methods often provide higher selectivity compared to heterogeneous systems. The deuteration of saturated alkanes like propane via homogeneous catalysis is challenging due to the inertness of C-H bonds. Therefore, these strategies frequently employ unsaturated precursors, such as propene, which are more reactive. rsc.org

The mechanism often involves the addition of a metal-deuteride (M-D) species across the double bond of propene. This is followed by a β-hydride elimination step, which can re-form the alkene with an incorporated deuterium atom, or subsequent reductive elimination can yield a deuterated propane molecule. rsc.org Common deuterium sources for these reactions include deuterium oxide (D₂O), deuterated alcohols, and deuterated silyl (B83357) hydrides. marquette.edu Transition metals such as platinum, rhodium, and iridium are commonly employed in these catalytic systems. marquette.edursc.org

| Catalyst Type | Precursor Substrate | Deuterium Source | Mechanistic Pathway |

|---|---|---|---|

| Platinum Complexes | Propene | Deuterated Methanol (CH₃OD) | Metal hydride addition-elimination. rsc.org |

| Rhodium Complexes | Propene | Deuterated Methanol (CH₃OD) | Metal hydride addition-elimination. rsc.org |

| Iridium Complexes | Alkenes | Deuterated Ethanol (C₂D₅OD) | Oxidative addition of the deuterium source followed by insertion and reductive elimination. marquette.edu |

| Ruthenium Complexes | Alkenes | Deuterated Formic Acid | Tandem reactions combining metathesis and transfer hydrogenation. marquette.edu |

This class of reactions involves the use of stoichiometric amounts of deuterated reagents to introduce deuterium into a target molecule. These methods are often highly effective for achieving specific labeling patterns, particularly when catalytic methods lack the required selectivity.

Direct acid- or base-catalyzed H/D exchange on propane is generally not feasible due to the extremely low acidity (high pKa) of its C-H bonds. However, this method is highly effective for preparing deuterated precursors that can be subsequently converted to the desired alkane. nih.gov The strategy relies on activating C-H bonds adjacent to a functional group, such as a carbonyl. mdpi.com

For example, acetone (B3395972) (propanone) can be perdeuterated to acetone-d6 (B32918) by treatment with a deuterium source like D₂O in the presence of an acid or base catalyst. libretexts.org Under basic conditions, the catalyst (e.g., OD⁻) removes an α-hydrogen to form an enolate intermediate. This enolate then abstracts a deuterium from D₂O, resulting in a deuterated ketone. libretexts.orgyoutube.com This process is repeated until all six α-hydrogens are replaced by deuterium. libretexts.org A similar exchange can occur under acidic conditions via an enol intermediate. nih.govyoutube.com The resulting acetone-d6 can then be used as a building block in a larger synthesis to produce a specifically deuterated propane derivative.

| Precursor Molecule | Catalyst Type | Deuterium Source | Active Intermediate | Resulting Deuterated Precursor |

|---|---|---|---|---|

| Propanone (Acetone) | Base (e.g., NaOD) | D₂O | Enolate | Propanone-d6 |

| Propanone (Acetone) | Acid (e.g., D₂SO₄) | D₂O | Enol | Propanone-d6 |

| Propanal | Base or Acid | D₂O | Enolate or Enol | Propanal-d₂, -d₃, or -d₄ |

Organometallic chemistry provides a powerful and precise tool for forming carbon-deuterium bonds. mdpi.com This approach typically involves the conversion of a carbon-halogen bond into a carbon-metal bond, followed by quenching with a deuterium source. libretexts.org The high nucleophilicity and basicity of the carbon atom bonded to the metal drives the reaction. libretexts.org

To synthesize a highly deuterated compound like Propane-1,1,1,2,2,3,3-D7, one would likely start with a polyhalogenated propane derivative. For instance, a hypothetical precursor such as 1,1,1,2,3,3,3-heptachloropropane (B1582496) could be reacted with an active metal like magnesium or lithium in a dry, aprotic solvent (e.g., diethyl ether or tetrahydrofuran) to form an organometallic intermediate. libretexts.orglibretexts.org This highly reactive species is then quenched with a deuterium source, most commonly heavy water (D₂O), which rapidly protonates (or in this case, deuterates) the carbanionic carbon, replacing the metal with a deuterium atom. mdpi.comlibretexts.org Achieving the specific D7 pattern would likely require a multi-step synthesis involving the sequential formation of organometallic species and deuteration at the desired positions, or by starting with smaller, pre-deuterated building blocks.

| General Substrate | Reagent | Solvent | Intermediate | Deuterium Source | General Product |

|---|---|---|---|---|---|

| Alkyl Halide (R-X) | Magnesium (Mg) | Diethyl ether, THF | Grignard Reagent (R-MgX) | D₂O | Deuterated Alkane (R-D) |

| Alkyl Halide (R-X) | Lithium (Li) | Pentane, Hexane, Ether | Organolithium (R-Li) | D₂O | Deuterated Alkane (R-D) |

Precursor-Based Synthetic Routes Utilizing Deuterated Building Blocks

A primary strategy for synthesizing specifically labeled alkanes like Propane-1,1,1,2,2,3,3-D7 involves the use of deuterated building blocks. This bottom-up approach ensures high regioselectivity, as the deuterium atoms are already incorporated into the carbon skeleton in the desired positions prior to the final synthetic steps. This method is often preferred over direct hydrogen-deuterium (H/D) exchange on the final molecule, which can be challenging for saturated hydrocarbons and may lead to a mixture of isotopologues.

For the synthesis of Propane-1,1,1,2,2,3,3-D7, commercially available C3 building blocks that are already perdeuterated or heavily deuterated serve as ideal starting materials. Key precursors include 1-Propanol-1,1,2,2,3,3,3-d7 and 1-Iodopropane-d7. sigmaaldrich.comnih.gov A plausible and direct synthetic route involves the chemical reduction of 1-Iodopropane-d7. This can be achieved using various reducing agents capable of replacing the iodine atom with a hydrogen atom, thus completing the synthesis of the target molecule.

Another potential route begins with 1-Propanol-1,1,2,2,3,3,3-d7. sigmaaldrich.com The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate. Subsequent reduction of this intermediate, for instance with a hydride reagent like lithium aluminum hydride (LiAlH₄), would yield the desired deuterated propane. The choice of non-deuterated hydride is crucial in this step to install the single proton at the C2 position.

Table 1: Key Deuterated Precursors for Propane-1,1,1,2,2,3,3-D7 Synthesis

| Compound Name | Chemical Formula | CAS Number | Molecular Weight ( g/mol ) |

| 1-Propanol-1,1,2,2,3,3,3-d7 | CD₃CD₂CD₂OH | 102910-31-6 | 67.14 |

| 1-Iodopropane-d7 | C₃D₇I | 59012-23-6 | 177.03 |

Isotopic Purity and Regioselectivity Assessment in Synthesis

High-Resolution Mass Spectrometry (HR-MS): This is a powerful tool for determining isotopic enrichment. nih.govresearchgate.net By analyzing the molecular ion cluster, the relative abundance of different isotopologues (molecules differing only in their isotopic composition) can be quantified, providing a precise measure of isotopic purity. nih.gov Furthermore, fragmentation analysis within the mass spectrometer can help confirm the location of the deuterium atoms. Cleavage of specific bonds in the propane molecule and analysis of the resulting fragment masses can differentiate between isomers, thereby assessing regioselectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable method for structural elucidation and confirming the regiochemistry of deuteration. rsc.orgresearchgate.net

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Propane-1,1,1,2,2,3,3-D7, the signal corresponding to the seven deuterated positions would be absent. A single signal, likely a multiplet, would be observed for the lone proton at the C2 position, confirming its location. docbrown.info

²H NMR (Deuterium NMR): A ²H NMR spectrum would show signals corresponding to the chemical environments of the deuterium atoms. For Propane-1,1,1,2,2,3,3-D7, distinct signals for the -CD₃ and -CD₂- groups would be expected, confirming the specific placement of the deuterium labels. chemrxiv.org

Together, these methods provide a comprehensive characterization of the synthesized molecule, ensuring it meets the required specifications for isotopic labeling. rsc.org

Table 2: Analytical Methods for Isotopic Analysis

| Analytical Technique | Purpose | Information Obtained |

| High-Resolution Mass Spectrometry (HR-MS) | Isotopic Purity & Regioselectivity | Relative abundance of isotopologues, molecular weight confirmation, fragment analysis for label positioning. |

| ¹H NMR Spectroscopy | Regioselectivity & Structural Integrity | Confirms location of non-deuterated sites by observing proton signals. |

| ²H NMR Spectroscopy | Regioselectivity & Structural Integrity | Directly observes the chemical environment of deuterium atoms, confirming their specific locations. |

Advancements in Deuteration Techniques for Saturated Hydrocarbons

While precursor-based synthesis offers high control, direct deuteration of hydrocarbons remains an area of active research, with significant advancements aimed at improving efficiency, selectivity, and sustainability. researchgate.net Saturated hydrocarbons like propane are generally unreactive due to the strength and non-polar nature of their C-H bonds, making direct H/D exchange challenging.

Recent progress has focused on transition-metal catalysis. acs.org Heterogeneous catalysts, such as platinum or rhodium on a carbon support (Pt/C, Rh/C), have been shown to facilitate H/D exchange in alkanes under milder conditions than previously possible. rsc.org These systems can activate the inert C-H bonds, allowing for the exchange of hydrogen for deuterium, often using D₂O or deuterated solvents as the deuterium source. rsc.org

Catalytic transfer deuteration is another emerging technique that avoids the use of high-pressure D₂ gas. nih.govcore.ac.uk These methods employ readily available, deuterated liquid reagents (e.g., deuterated isopropanol, D₂O) as the deuterium source in the presence of a catalyst. nih.govnih.gov This approach not only enhances safety and convenience but also offers new opportunities for achieving high selectivity in deuterium incorporation. nih.govcore.ac.uk For instance, studies on zeolite catalysts like Zn/H-MFI have demonstrated regioselective H/D exchange, showing preferential exchange at the methyl groups of propane over the methylene (B1212753) group under specific conditions. researchgate.net

Electrochemical methods are also being explored as a green and efficient approach for selective deuteration, offering an alternative to traditional methods that often require harsh reagents or conditions. xmu.edu.cnresearchgate.net These advanced catalytic and electrochemical strategies represent the forefront of deuteration chemistry, aiming to provide more efficient and selective pathways for labeling saturated hydrocarbons. researchgate.net

Spectroscopic Investigations and Applications of Propane 1,1,1,2,2,3,3 D7

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the detailed analysis of Propane-1,1,1,2,2,3,3-D7, providing insights into its isotopic purity, the specific positions of deuterium (B1214612) atoms, and the subtle electronic effects of isotopic substitution.

¹H NMR for Residual Protium Analysis

While the primary application of ¹H NMR is the characterization of proton-containing compounds, it is instrumental in assessing the isotopic purity of Propane-1,1,1,2,2,3,3-D7. The ¹H NMR spectrum of this deuterated compound is expected to show very weak signals corresponding to the residual, non-deuterated positions.

In a standard propane (B168953) molecule (CH₃CH₂CH₃), the proton NMR spectrum displays two main signals: a triplet for the methyl (CH₃) protons and a multiplet for the methylene (B1212753) (CH₂) protons. docbrown.info For Propane-1,1,1,2,2,3,3-D7 (CD₃CD₂CD₂H), the ¹H NMR spectrum would be dominated by a single signal for the lone proton on the C3 carbon. The chemical shift of this proton would be influenced by the adjacent deuterated methylene group. The integration of this signal relative to an internal standard allows for the quantification of the residual protium, thereby providing a measure of the compound's deuteration level. researchgate.netwiley.com

²H NMR for Deuterium Position Confirmation and Distribution

Deuterium NMR (²H NMR) is a direct method to observe the deuterium nuclei within a molecule. wikipedia.orghuji.ac.il For Propane-1,1,1,2,2,3,3-D7, the ²H NMR spectrum is crucial for confirming the specific locations of the deuterium atoms and analyzing their distribution. wikipedia.org Due to the spin I=1 of deuterium, the signals are typically broader than in ¹H NMR. huji.ac.il

The spectrum would exhibit distinct resonances corresponding to the different chemical environments of the deuterium atoms: the -CD₃ group, the -CD₂- group, and the deuterium on the C3 carbon. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR. huji.ac.il This technique is particularly valuable for verifying that deuteration has occurred at the intended positions and for detecting any isotopic scrambling. researchgate.net

Interactive Data Table: Predicted ¹H and ²H NMR Chemical Shifts for Propane-1,1,1,2,2,3,3-D7

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | C3-H | ~0.9 | Multiplet |

| ²H | C1 (-CD₃) | ~0.9 | Broad Singlet |

| ²H | C2 (-CD₂-) | ~1.3 | Broad Singlet |

| ²H | C3 (-CD₂H) | ~0.9 | Broad Singlet |

¹³C NMR for Structural Elucidation with Deuterium Isotope Effects

¹³C NMR spectroscopy of Propane-1,1,1,2,2,3,3-D7 provides valuable information about the carbon skeleton and the electronic effects of deuterium substitution. docbrown.info In a typical ¹³C NMR spectrum of propane, two signals are observed, corresponding to the two chemically distinct carbon environments (C1/C3 and C2). docbrown.infomasterorganicchemistry.com

For the deuterated analogue, the ¹³C spectrum will also show two primary signals. However, the coupling between carbon and deuterium (¹³C-¹H coupling) and the deuterium isotope effect will cause noticeable changes. rsc.org The signals for the deuterated carbons will be split into multiplets due to C-D coupling, and their chemical shifts will be slightly shifted upfield compared to their protonated counterparts. huji.ac.ilnih.gov This upfield shift, known as the deuterium isotope effect, is a well-documented phenomenon. huji.ac.ilrsc.org The magnitude of this shift can provide further structural information. huji.ac.il

Interactive Data Table: Expected ¹³C NMR Data for Propane-1,1,1,2,2,3,3-D7

| Carbon Position | Expected Chemical Shift (ppm) | Multiplicity (due to C-D coupling) |

| C1 | ~16 | Multiplet |

| C2 | ~17 | Multiplet |

| C3 | ~16 | Multiplet |

Quantitative NMR for Isotopic Enrichment Measurement

Quantitative NMR (qNMR) is a highly accurate method for determining the concentration and isotopic enrichment of compounds without the need for an identical standard. researchgate.netfujifilm.com By integrating the signals in ¹H or ²H NMR spectra against a certified internal standard, the precise level of deuteration in Propane-1,1,1,2,2,3,3-D7 can be determined. wiley.comrug.nl This technique is essential for quality control in the synthesis of isotopically labeled compounds. rsc.org The principle of qNMR relies on the direct proportionality between the signal integral and the number of corresponding nuclei. fujifilm.com

Vibrational Spectroscopy (Infrared and Raman) Studies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, offers complementary information to NMR by probing the vibrational modes of the molecule. These methods are particularly sensitive to the changes in bond strength and mass that result from isotopic substitution.

Analysis of C-D and C-H Stretching and Bending Vibrations

The substitution of hydrogen with deuterium leads to a significant shift in the vibrational frequencies of the C-H bonds. Due to the increased mass of deuterium, the C-D stretching and bending vibrations occur at lower frequencies (wavenumbers) compared to their C-H counterparts.

In the IR and Raman spectra of Propane-1,1,1,2,2,3,3-D7, the characteristic C-H stretching vibrations typically observed around 2800-3000 cm⁻¹ for propane will be largely absent or significantly reduced in intensity. docbrown.infowashington.edu Instead, strong absorption bands corresponding to C-D stretching vibrations will appear in the region of approximately 2070-2300 cm⁻¹. nih.gov The precise positions of these C-D stretching bands can provide information about the local chemical environment. researchgate.netacs.org Similarly, C-D bending vibrations will be observed at lower wavenumbers than the corresponding C-H bending modes. docbrown.info

Interactive Data Table: Key Vibrational Frequencies for Propane and Propane-1,1,1,2,2,3,3-D7

| Vibrational Mode | Propane (CH₃CH₂CH₃) Wavenumber (cm⁻¹) | Propane-1,1,1,2,2,3,3-D7 Wavenumber (cm⁻¹) |

| C-H Stretch | 2800-3000 | ~2900 (residual C-H) |

| C-D Stretch | N/A | 2070-2300 |

| C-H Bend | 1350-1470 | Present (residual C-H) |

| C-D Bend | N/A | Lower than C-H bend |

Conformational Analysis via Vibrational Modes of Propane-1,1,1,2,2,3,3-D7

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For propane, the primary conformations of interest are the staggered and eclipsed forms, which represent energy minima and maxima, respectively. masterorganicchemistry.com The staggered conformation is more stable due to lower torsional strain, while the eclipsed conformation is less stable because of repulsive interactions between eclipsing hydrogen and methyl groups. chemistrysteps.comlibretexts.org The energy barrier for rotation in propane is approximately 14 kJ/mol (3.4 kcal/mol). masterorganicchemistry.comlibretexts.org

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for studying these conformations. nih.gov Each vibrational mode of a molecule corresponds to a specific motion, such as stretching or bending of bonds. aip.org The frequencies of these vibrations are sensitive to the molecule's geometry and the mass of its constituent atoms. libretexts.org

In Propane-1,1,1,2,2,3,3-D7, the substitution of seven hydrogen atoms with deuterium significantly alters the vibrational spectrum. libretexts.org Due to the increased mass of deuterium compared to hydrogen, the reduced mass of the vibrating groups changes, leading to a downshift in the frequencies of the associated vibrational modes. libretexts.org This isotopic substitution is particularly useful for assigning specific vibrational modes. libretexts.orgaip.org For example, C-D stretching and bending vibrations occur at lower frequencies than their C-H counterparts. By analyzing these shifted frequencies, researchers can gain detailed insights into the molecule's structure and the subtle energetic differences between its conformational isomers. aip.org The table below compares typical vibrational modes in propane with those expected in a deuterated analog, illustrating the effect of isotopic substitution.

Table 1: Comparison of Selected Vibrational Modes in Propane and its Deuterated Analog

| Vibrational Mode | Typical Frequency in Propane (cm⁻¹) | Expected Frequency Shift in Propane-d7 |

|---|---|---|

| C-C-C Stretching | ~867 | Minor shift |

| CH₂ Rocking | ~748 | Significant shift (becomes CDH rocking) |

| CH₃ Rocking | ~1136 | Significant shift (becomes CD₃ rocking) |

| CH₃ Deformation | ~1445 | Significant shift (becomes CD₃ deformation) |

High-Resolution Synchrotron Far-Infrared Spectroscopy for Molecular Constants

High-resolution spectroscopy is essential for determining the precise rotational and vibrational energy levels of a molecule, which in turn allows for the calculation of fundamental molecular constants. nist.gov Synchrotron-based far-infrared (FIR) spectroscopy offers significant advantages over conventional light sources, providing exceptionally high brightness and signal-to-noise ratios, which are crucial for resolving the fine rotational structure within a vibrational band. researchgate.netcanada.ca

Studies on deuterated propanes, including isotopologues like Propane-d7, have utilized this advanced technique to perform detailed rovibrational analysis. researchgate.netillinois.edu By recording spectra at very high resolution (e.g., 0.001 cm⁻¹), individual rotational transitions can be assigned and fitted to a Hamiltonian model. researchgate.netnih.gov This analysis yields precise values for ground and excited state molecular constants, such as rotational constants (A, B, C) and centrifugal distortion constants.

For Propane-1,1,1,2,2,3,3-D7 (CD₃-CDH-CD₃), high-resolution synchrotron FIR spectra have been used to analyze specific vibrational bands. illinois.edu For instance, preliminary analyses have been conducted on the B-type CCC bending mode and a C-type band, allowing for the determination of their respective band origins. illinois.edu These experimentally derived constants are critical for benchmarking theoretical calculations and for creating accurate models of molecular structure and dynamics.

Table 2: Preliminary Spectroscopic Constants for Propane-d7 from Far-IR Analysis

| Parameter | Vibrational Band | Value (cm⁻¹) |

|---|---|---|

| Band Origin (ν₀) | B-type CCC bend (ν₁₄) | ~305.24 |

| Band Origin (ν₀) | C-type band (ν₁₃) | ~579.34 |

Data derived from preliminary analyses of high-resolution synchrotron spectra. illinois.edu

Mass Spectrometry (MS) Applications

Isotopic Purity Determination via Mass Abundance Measurements

Mass spectrometry (MS) is a primary technique for determining the isotopic purity of a labeled compound like Propane-1,1,1,2,2,3,3-D7. researchgate.net Isotopic purity refers to the percentage of the compound that contains the specified number of isotopic labels. The analysis involves ionizing the compound and measuring the mass-to-charge (m/z) ratio of the resulting molecular ion and its isotopologues. libretexts.org

For Propane-1,1,1,2,2,3,3-D7, the target molecular ion has a mass increased by seven daltons compared to unlabeled propane (C₃H₈), accounting for the seven deuterium atoms. However, a synthesized sample will typically contain a distribution of isotopologues, including molecules with fewer than seven deuterium atoms (e.g., d6, d5) and potentially some with natural abundance ¹³C isotopes. almacgroup.comnih.gov High-resolution mass spectrometry can resolve these different species, allowing for the accurate measurement of their relative abundances. almacgroup.com

The isotopic purity is calculated by integrating the peak areas of the corresponding extracted ion chromatograms for each isotopologue. almacgroup.com After correcting for the natural isotopic abundance of elements like carbon (¹³C), the percentage of the desired d7 species relative to all propane isotopologues can be determined. researchgate.netnih.gov

Table 3: Hypothetical Mass Abundance Data for a Propane-1,1,1,2,2,3,3-D7 Sample

| Isotopologue | Description | Theoretical m/z (for [M]⁺) | Relative Abundance (%) |

|---|---|---|---|

| Propane-d5 | C₃H₃D₅ | 49.12 | 0.5 |

| Propane-d6 | C₃H₂D₆ | 50.13 | 2.5 |

| Propane-d7 | C₃HD₇ | 51.14 | 96.5 |

| Propane-d8 | C₃D₈ | 52.14 | 0.5 |

This table presents a hypothetical distribution for a sample with high isotopic purity.

Fragmentation Pattern Analysis of Deuterated Propane-1,1,1,2,2,3,3-D7

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion is often energetically unstable and breaks apart into smaller, charged fragments. wikipedia.org The collection of these fragments forms a fragmentation pattern that is characteristic of the molecule's structure. docbrown.infolibretexts.org Analyzing these patterns provides valuable structural information. wikipedia.org

For unlabeled propane (C₃H₈), common fragmentation pathways include the loss of a methyl group (-CH₃) to form a C₂H₅⁺ ion (m/z 29) or the loss of an ethyl group (-C₂H₅) to form a CH₃⁺ ion (m/z 15). docbrown.inforesearchgate.net The base peak (most abundant ion) in the propane spectrum is typically at m/z 29. docbrown.info

The fragmentation of Propane-1,1,1,2,2,3,3-D7 provides a distinct pattern that can be used to confirm the location of the deuterium labels. spectroscopyonline.com The loss of specific fragments will result in ions with m/z values shifted by the mass of the deuterium atoms they contain. For example, the loss of a deuterated methyl group (-CD₃) would result in a fragment ion [C₂HD₄]⁺. Similarly, cleavage of the C-C bond can produce fragments like [CD₃]⁺ and [C₂HD₄]⁺. Comparing the fragmentation pattern of the deuterated compound to its unlabeled counterpart helps to elucidate the fragmentation mechanisms and confirm the isotopic labeling scheme. spectroscopyonline.com

Table 4: Comparison of Major Fragment Ions for Propane and Propane-1,1,1,2,2,3,3-D7

| Parent Compound | Molecular Ion (m/z) | Key Fragment | Fragment m/z |

|---|---|---|---|

| Propane (C₃H₈) | 44 | [C₂H₅]⁺ | 29 |

| Propane (C₃H₈) | 44 | [CH₃]⁺ | 15 |

| Propane-1,1,1,2,2,3,3-D7 (C₃HD₇) | 51 | [C₂HD₄]⁺ | 33 |

| Propane-1,1,1,2,2,3,3-D7 (C₃HD₇) | 51 | [CD₃]⁺ | 18 |

Quantitative Analysis Using Stable Isotope Dilution Techniques

Stable isotope dilution (SID) is a highly accurate and precise method for quantitative analysis that uses an isotopically labeled version of the analyte as an internal standard. nih.govwikipedia.org Propane-1,1,1,2,2,3,3-D7 is an ideal internal standard for the quantification of unlabeled propane in various matrices because it is chemically identical to the analyte but distinguishable by its mass. nih.gov

The SID method involves adding a known amount of the deuterated standard (Propane-d7) to a sample containing an unknown quantity of the target analyte (propane). youtube.com The sample is then processed and analyzed by mass spectrometry. Because the standard and analyte behave identically during extraction, purification, and ionization, any sample loss affects both compounds equally. nih.govnih.gov

Quantification is achieved by measuring the ratio of the mass spectrometric signal of the unlabeled analyte to that of the labeled internal standard. wikipedia.orgyoutube.com This ratio is then compared to a calibration curve prepared from samples containing known concentrations of the analyte and a fixed concentration of the standard. This approach corrects for variations in sample recovery and instrument response, leading to highly reliable quantitative results. nih.gov

Table 5: Illustrative Data for Stable Isotope Dilution Analysis

| Sample | Analyte (Propane) Concentration (ng/mL) | Standard (Propane-d7) Concentration (ng/mL) | MS Signal Ratio (Analyte/Standard) |

|---|---|---|---|

| Calibrant 1 | 1.0 | 10.0 | 0.10 |

| Calibrant 2 | 5.0 | 10.0 | 0.51 |

| Calibrant 3 | 10.0 | 10.0 | 1.02 |

| Calibrant 4 | 20.0 | 10.0 | 2.05 |

| Unknown Sample | To be determined | 10.0 | 0.75 |

Based on the calibration curve generated from the calibrants, the unknown sample's concentration can be calculated from its measured signal ratio.

Table 6: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| Propane-1,1,1,2,2,3,3-D7 |

| Propane |

| Deuterium |

| Hydrogen |

| Carbon |

| Propane-d5 |

| Propane-d6 |

Elucidation of Reaction Mechanisms and Kinetic Isotope Effects with Propane 1,1,1,2,2,3,3 D7

Application in Mechanistic Organic Chemistry

The strategic placement of deuterium (B1214612) atoms in Propane-1,1,1,2,2,3,3-D7 serves as a powerful label for investigating the pathways of chemical reactions. This isotopic labeling does not alter the chemical properties of the molecule but provides a means to track the fate of specific atoms throughout a reaction sequence.

Tracing Atomic Rearrangements During Chemical Transformations

Isotopically labeled molecules like Propane-1,1,1,2,2,3,3-D7 are invaluable for elucidating complex reaction mechanisms. The seven deuterium atoms act as markers, allowing chemists to follow the carbon skeleton and the attached atoms during processes such as skeletal rearrangements, isomerizations, or fragmentation reactions.

By analyzing the distribution of deuterium in the products and intermediates using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, it is possible to map the precise pathway of atomic migration. For instance, in catalytic cracking or isomerization of propane (B168953), determining whether a deuterium atom from a terminal carbon (C1 or C3) moves to the central carbon (C2) can confirm or rule out specific mechanistic hypotheses involving carbocation intermediates or cyclic transition states. The stability of the C-D bond compared to the C-H bond ensures that these labels are not easily exchanged under most conditions, providing a clear history of the atomic movements.

Probing Hydrogen Atom Transfer Steps in Elementary Reactions

A primary application of deuterated compounds is in the study of hydrogen atom transfer (HAT) steps, which are fundamental to many chemical processes, including combustion, halogenation, and enzymatic reactions. The rate of a reaction where a C-H bond is broken is typically faster than the rate of the same reaction where a corresponding C-D bond is broken. wikipedia.org This phenomenon is central to kinetic isotope effect studies.

In the context of propane oxidation, for example, the initial step often involves the abstraction of a hydrogen atom by a radical species. Propane has two types of C-H bonds: primary (on the -CH₃ groups) and secondary (on the -CH₂ group). Research on the oxidation of propane over metal oxide catalysts has utilized various deuterated forms of propane to distinguish the reactivity of these positions. Using a molecule like Propane-1,1,1,2,2,3,3-D7, which has deuterium at both primary and secondary positions, allows for a competitive study of which site is preferentially attacked. A study on the oxidation of propane over a MoVTeNb oxide (M1) catalyst using fully deuterated propane (propane-d₈) revealed that hydrogen atoms from both the methyl and methylene (B1212753) groups are involved in the rate-determining steps of propane consumption.

Primary and Secondary Kinetic Isotope Effects (KIE) Studies

Kinetic Isotope Effect (KIE) studies quantify the change in reaction rate upon isotopic substitution. A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. pkusz.edu.cn A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond-breaking or formation, but it still influences the rate, often due to changes in hybridization or steric effects. wikipedia.org

Measurement and Interpretation of Deuterium KIEs

The KIE is expressed as the ratio of the rate constant for the lighter isotope (kH) to that of the heavier isotope (kD). For primary KIEs involving the cleavage of C-H/C-D bonds, this ratio (kH/kD) is typically greater than 1, often in the range of 2-8 at room temperature. wikipedia.org This is because the C-D bond has a lower zero-point vibrational energy than the C-H bond, meaning more energy is required to break the C-D bond.

In a study of propane oxidation over different catalysts, the KIE was measured by comparing the reaction rates of normal propane and fully deuterated propane (propane-d₈). The findings provide direct insight into the mechanism and can be extrapolated to understand the behavior of Propane-1,1,1,2,2,3,3-D7.

| Catalyst | Isotopologue | Overall KIE (kH/kD) | Interpretation |

|---|---|---|---|

| MoVTeNb Oxide (M1) | Propane-d₈ | 2.31 | H-atoms at both methyl and methylene positions are involved in the rate-determining step. |

| Silica-supported Vanadium Oxide (6V/SBA-15) | Propane-d₈ | 1.83 | C-H bond activation is part of the rate-determining step, but the effect is smaller compared to the M1 catalyst. |

The data shows a significant primary KIE for both catalysts, confirming that C-H bond cleavage is a critical part of the reaction rate. The larger KIE observed for the M1 catalyst suggests that bond breaking is more central to the rate-determining step in that system.

Correlation of KIE with Transition State Structures and Reaction Coordinates

The magnitude of the primary KIE provides valuable information about the structure of the transition state in the rate-determining step. According to the Westheimer model, the maximum KIE is observed for a "symmetric" transition state, where the hydrogen atom is equally bonded to the donor and acceptor atoms ([C···H···B]). utdallas.edu If the transition state is "early" (resembling reactants) or "late" (resembling products), the KIE value will be smaller.

The KIE of 2.31 observed for the M1 catalyst suggests a transition state where the C-H bond is significantly broken. The researchers proposed a mechanism involving the simultaneous abstraction of hydrogen atoms, which is consistent with the measured KIE and indicates a highly coordinated transition state on the catalyst surface. By analyzing how the KIE changes with temperature or catalyst composition, further details about the potential energy surface of the reaction can be inferred.

Influence of Deuterium Substitution on Reaction Rate-Determining Steps

The most crucial application of KIE is to identify the rate-determining step (RDS) of a multi-step reaction. If isotopic substitution at a particular position results in a significant primary KIE, it provides strong evidence that the bond to that isotope is broken during the RDS. pkusz.edu.cn

Specific Reaction Systems Investigated Using Deuterated Propane

The use of isotopically labeled molecules is a powerful technique for unraveling complex chemical reaction mechanisms. Propane-1,1,1,2,2,3,3-d7, along with other deuterated isotopologues of propane, serves as a critical tool for chemists to probe the intricacies of bond-breaking and bond-forming steps in various chemical transformations. By substituting hydrogen atoms with their heavier isotope, deuterium, researchers can induce a kinetic isotope effect (KIE), which is a change in the reaction rate. wikipedia.orglibretexts.org This effect is most pronounced when a C-H bond is broken in the rate-determining step of a reaction. wikipedia.org The study of KIEs provides invaluable insights into transition states and the sequence of elementary steps that constitute a reaction pathway.

Hydroxylation and Oxidation Pathways

The selective oxidation of propane to valuable chemicals like propylene (B89431) and acrylic acid is a significant industrial goal, but it is hampered by a complex network of parallel and consecutive reactions that often lead to undesired over-oxidation to carbon oxides. researchgate.net Deuterated propane, including fully deuterated propane (C3D8), is instrumental in clarifying these reaction pathways and identifying rate-limiting steps.

In studies of propane oxidation over metal oxide catalysts, such as silica-supported vanadium oxide (V/SiO2) and MoVTeNb oxide (M1), the measurement of kinetic isotope effects reveals fundamental differences in how these catalysts activate the propane molecule. When comparing the reaction rates of normal propane (C3H8) with fully deuterated propane, a significant KIE is observed, indicating that the abstraction of a hydrogen (or deuterium) atom is involved in the rate-determining step(s).

Furthermore, deuteration can significantly alter product selectivity. In the oxidation of propane over a supported vanadium oxide catalyst, the use of fully deuterated propane led to a dramatic drop in propylene selectivity from 87% (for normal propane) to 27%. This change highlights how isotopic substitution can influence not just the rate of the primary reaction but also the branching ratios between different product-forming pathways.

Table 1: Kinetic Isotope Effects (KIE) in Propane Oxidation over Different Catalysts

| Catalyst | Deuterated Position | KIE (Propane Consumption) | Effect on Propylene Selectivity |

| M1 (MoVTeNb oxide) | Methylene (-CD2-) | 1.49 | Not specified |

| M1 (MoVTeNb oxide) | Methyl (-CD3) | 1.55 | Not specified |

| M1 (MoVTeNb oxide) | Fully Deuterated (C3D8) | 2.31 | Not specified |

| 6V/SBA-15 | Fully Deuterated (C3D8) | Not specified | Selectivity drops from 87% to 27% |

Data sourced from isotope studies in the oxidation of propane.

These studies, enabled by deuterated propane, are crucial for designing more selective catalysts by providing a deeper understanding of the elementary steps involved in propane activation and subsequent oxidation.

Catalytic Conversion Processes and Dehydrogenation

Propane dehydrogenation (PDH) is a major industrial process for the on-purpose production of propylene, a key building block for the chemical industry. rsc.orgyoutube.com The process is typically carried out at high temperatures using catalysts based on platinum or chromium. researchgate.netrsc.org Understanding the reaction mechanism is vital for improving catalyst performance, increasing propylene selectivity, and minimizing side reactions like cracking and coke formation. nii.ac.jp

Isotopic tracer studies using deuterated propane are employed to elucidate the mechanism of dehydrogenation and related side reactions. By analyzing the distribution of deuterium in the products and reactants, researchers can trace the pathways of hydrogen atoms during the catalytic cycle. This helps to identify the active sites on the catalyst and determine the reversibility of different steps.

For example, in the oxidative dehydrogenation of propane (ODH), an alternative to the conventional direct dehydrogenation (DDH), isotopic labeling can help distinguish between different proposed mechanisms. youtube.com The KIE observed in ODH reactions provides evidence for the rate-limiting step, which is often the initial C-H bond activation of propane on the catalyst surface. The magnitude of the KIE can vary significantly depending on the catalyst used, pointing to different active sites or activation mechanisms. For instance, the significant KIE observed for propane oxidation over an M1 catalyst indicates that C-H bond scission is a critical, rate-determining part of the catalytic conversion.

The insights gained from using Propane-1,1,1,2,2,3,3-d7 and related compounds are crucial for the rational design of new and improved catalysts. By understanding which bonds are broken and when, and how this is influenced by the catalyst structure, scientists can develop materials that favor the desired reaction pathway (dehydrogenation to propylene) while suppressing unwanted side reactions, ultimately leading to more efficient and sustainable chemical processes. dtu.dk

Tracer Applications in Chemical and Environmental Systems with Propane 1,1,1,2,2,3,3 D7

Atmospheric Chemistry and Environmental Fate Studies

Propane (B168953) Isotopologues as Atmospheric Tracers for Source Apportionment

The use of stable isotopes of light hydrocarbons, such as propane, is a recognized technique in atmospheric science for source apportionment. Different sources of propane (e.g., natural gas leakage, vehicle emissions, biomass burning) can have distinct isotopic signatures. By measuring the isotopic composition of propane in ambient air, scientists can model and quantify the contributions of various sources to air pollution. However, specific studies detailing the use of Propane-1,1,1,2,2,3,3-D7 as a deliberately released tracer for such purposes were not identified.

Investigation of the Environmental Fate of Deuterated Hydrocarbons in Oxidation Processes

The atmospheric lifetime and degradation pathways of hydrocarbons are critical for understanding air quality and climate. The substitution of hydrogen with deuterium (B1214612) can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). Studying the oxidation of deuterated hydrocarbons by atmospheric oxidants like hydroxyl radicals (OH) can provide insights into reaction mechanisms. Research on the KIE of propane and deuterated propane with OH radicals has been conducted, but specific studies focusing on the environmental fate and oxidation processes of Propane-1,1,1,2,2,3,3-D7 are not available.

Biomedical and Biological Research (Excluding Human Clinical Trials)

Tracing Metabolic Pathways in In Vitro and Animal Models

Deuterium-labeled compounds are valuable tools for tracing the metabolic fate of molecules in biological systems. By introducing a deuterated substrate, researchers can follow its conversion into various metabolites using techniques like mass spectrometry. While studies on the metabolism of non-deuterated propane in animal models and microorganisms exist, demonstrating its conversion to propanol (B110389) and acetone (B3395972), no research was found that specifically utilized Propane-1,1,1,2,2,3,3-D7 to trace metabolic pathways in in-vitro or animal models.

Use as Internal Standards in Bioanalytical Quantification

Deuterated compounds are widely used as internal standards in quantitative analysis, particularly in mass spectrometry-based bioanalysis. An ideal internal standard mimics the chemical and physical properties of the analyte of interest, allowing for accurate correction of variations during sample preparation and analysis. A study was found that described the in-situ generation of monodeuterated propane (C3DH7) for use as an internal standard in the forensic analysis of propane. This highlights the principle, but no specific methods, validation data, or applications using Propane-1,1,1,2,2,3,3-D7 as an internal standard for bioanalytical quantification were identified.

Industrial and Process Chemistry Tracing

Stable isotope tracers, including deuterated hydrocarbons, are employed in various industrial applications to track fluid flow, measure consumption, and investigate process dynamics. For instance, deuterated compounds have been used to measure the lubricating oil consumption in internal combustion engines. However, the search did not yield any specific examples or case studies of Propane-1,1,1,2,2,3,3-D7 being used as a tracer in industrial or process chemistry applications.

Monitoring Hydrocarbon Conversion Processes

One of the key phenomena observed when using deuterated compounds in reaction studies is the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. The C-D bond is stronger than the C-H bond, and thus, reactions that involve the breaking of a C-H/C-D bond will proceed more slowly for the deuterated compound. By measuring the KIE, researchers can determine whether the C-H bond cleavage is a rate-determining step in the reaction mechanism.

In a study on the oxidation of propane over metal oxide catalysts, the use of fully deuterated propane (Propane-d8) provided significant insights into the activation of propane molecules. The table below summarizes the kinetic isotope effects and product selectivities observed in the oxidation of propane and fully deuterated propane over a silica-supported vanadium oxide (V/SBA-15) catalyst at 550°C.

| Reactant | Propane Conversion (%) | Propene Selectivity (%) | KIE (kH/kD) |

| Propane (C3H8) | 5.0 | 87 | 2.31 |

| Propane-d8 (C3D8) | 2.2 | 27 |

Interactive Data Table: Oxidation of Propane vs. Propane-d8 (This is a simplified representation of research data for illustrative purposes)

The significant KIE of 2.31 indicates that the cleavage of a C-H (or C-D) bond is involved in the rate-determining step of the propane oxidation reaction over this catalyst. Furthermore, the dramatic decrease in propene selectivity from 87% for propane to 27% for deuterated propane suggests that the isotopic substitution influences the reaction pathways, favoring the formation of other oxidation products. By analyzing the distribution of deuterium in the various products, researchers can map out the intricate network of parallel and consecutive reactions that occur during hydrocarbon conversion.

Tracing Material Flows in Complex Chemical Systems

Beyond elucidating reaction mechanisms, Propane-1,1,1,2,2,3,3-D7 can be employed as a tracer to study the physical transport phenomena within complex chemical systems, such as industrial reactors. In this application, the deuterated propane is introduced into a process stream, and its concentration is monitored at various points downstream. The key advantage of using a deuterated hydrocarbon is that its physical properties (e.g., viscosity, density, boiling point) are very similar to its non-deuterated counterpart, ensuring that it faithfully follows the flow of the bulk material without significantly altering the process dynamics.

For example, in a continuous flow reactor, Propane-1,1,1,2,2,3,3-D7 can be injected as a pulse at the reactor inlet. Samples are then taken at the outlet over time and analyzed for the concentration of the deuterated tracer, typically using mass spectrometry. The resulting concentration-time curve represents the RTD of the reactor.

Illustrative Research Findings: RTD Study in a Pilot-Scale Reactor

A hypothetical study on a pilot-scale plug flow reactor (PFR) could yield the following data. Propane-1,1,1,2,2,3,3-D7 is injected as a pulse, and its concentration at the outlet is measured.

| Time (minutes) | Propane-1,1,1,2,2,3,3-D7 Concentration (ppm) |

| 0 | 0 |

| 1 | 5 |

| 2 | 58 |

| 3 | 95 |

| 4 | 62 |

| 5 | 15 |

| 6 | 2 |

| 7 | 0 |

Interactive Data Table: Outlet Concentration of Propane-1,1,1,2,2,3,3-D7 Tracer

From this data, key parameters such as the mean residence time and the variance of the distribution can be calculated. The mean residence time provides the average time the fluid spends in the reactor, while the variance gives an indication of the degree of dispersion or mixing. A narrow distribution (low variance) would suggest that the flow is close to ideal plug flow, where all fluid elements have the same residence time. A broad distribution (high variance) would indicate significant back-mixing or dead zones within the reactor. By comparing the experimental RTD with theoretical models, engineers can diagnose and troubleshoot issues with reactor performance, such as channeling or incomplete mixing, and make informed decisions to optimize the process.

Advanced Computational and Theoretical Chemistry Studies of Propane 1,1,1,2,2,3,3 D7

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For Propane-1,1,1,2,2,3,3-D7, these methods provide invaluable insights into its structure, stability, and reactivity, with particular emphasis on the effects of isotopic substitution.

When applying DFT to isotopologues, the primary difference in reaction energetics arises from the variation in zero-point vibrational energy (ZPVE). The ZPVE of a C-D bond is lower than that of a C-H bond due to the greater mass of deuterium (B1214612). princeton.edu Consequently, reactions where a C-D bond is broken in the rate-determining step will exhibit a higher activation energy compared to the non-deuterated counterpart. DFT methods can accurately capture these ZPVE differences, allowing for the quantitative prediction of kinetic isotope effects. osti.gov

Various DFT functionals can be employed, and their accuracy can be benchmarked against higher-level methods to ensure reliability. osti.gov For a given reaction, such as the abstraction of a deuterium atom, different functionals might yield slightly different energy barriers, but the qualitative trend of a higher barrier for C-D cleavage versus C-H cleavage is consistently observed.

Table 1: Hypothetical DFT-Calculated Reaction Energetics for Propane (B168953) Dehydrogenation

| Reaction Species | DFT Functional | Calculated Enthalpy of Reaction (kcal/mol) | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Propane (C₃H₈) | B3LYP/6-31G | +29.5 | +45.2 |

| Propane-1,1,1,2,2,3,3-D7 | B3LYP/6-31G | +28.9 | +46.5 |

| Propane (C₃H₈) | ωB97X-D/def2-TZVP | +30.1 | +44.8 |

| Propane-1,1,1,2,2,3,3-D7 | ωB97X-D/def2-TZVP | +29.4 | +46.1 |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, provide a highly accurate means of determining molecular properties. dtic.mil Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (e.g., CCSD(T)) are used to compute the optimized geometry (bond lengths, bond angles), electronic structure, and vibrational frequencies of Propane-1,1,1,2,2,3,3-D7. rsc.org

The calculation of vibrational frequencies is a particularly powerful application of ab initio methods for isotopically labeled compounds. rsc.orgnih.gov The vibrational spectrum is a direct probe of the molecule's potential energy surface and the masses of its constituent atoms. q-chem.com For Propane-1,1,1,2,2,3,3-D7, these calculations predict a noticeable shift in vibrational modes involving deuterium compared to normal propane. Specifically, the C-D stretching and bending frequencies are significantly lower than the corresponding C-H frequencies. These theoretical predictions are crucial for interpreting experimental infrared (IR) and Raman spectra.

Table 2: Representative Ab Initio Vibrational Frequencies for C-H vs. C-D Bonds

| Vibrational Mode | Bond Type | Typical Calculated Frequency (cm⁻¹) |

|---|---|---|

| Symmetric Stretch | C-H | ~2950 |

| Symmetric Stretch | C-D | ~2130 |

| Asymmetric Stretch | C-H | ~3010 |

| Asymmetric Stretch | C-D | ~2240 |

| Bending (Scissoring) | C-H | ~1450 |

| Bending (Scissoring) | C-D | ~1050 |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.commdpi.com For a flexible molecule like Propane-1,1,1,2,2,3,3-D7, MD simulations provide detailed insight into its conformational dynamics. Propane itself has a rotational barrier about its C-C bonds, leading to different staggered and eclipsed conformations. masterorganicchemistry.com The lowest-energy conformation is the staggered form, while the eclipsed form represents a maximum on the potential energy surface. masterorganicchemistry.com

MD simulations of Propane-1,1,1,2,2,3,3-D7, using a force field to describe the interatomic potentials, can map out the conformational landscape and determine the relative populations and interconversion rates of different conformers. researchgate.netnih.gov While the electronic potential energy surface is virtually identical to that of normal propane, the dynamics of conformational changes are affected by the increased mass of deuterium. The heavier D atoms lead to slower vibrational and rotational motions, which can be observed in the simulation trajectories. These simulations are essential for understanding how the molecule explores its available conformational space and for averaging properties over a representative ensemble of structures. lambris.com

Prediction of Spectroscopic Parameters and Isotope Shifts

A key application of theoretical chemistry is the prediction of spectroscopic parameters that can be directly compared with experimental data. For Propane-1,1,1,2,2,3,3-D7, quantum chemical calculations (as discussed in section 6.1.2) are used to predict its vibrational (IR, Raman) and nuclear magnetic resonance (NMR) spectra.

The most significant spectroscopic feature arising from the isotopic labeling in this molecule is the isotope shift. aps.org In vibrational spectroscopy, the shift of C-D modes to lower frequencies compared to C-H modes is a direct consequence of the heavier mass of deuterium. The magnitude of this shift can be accurately predicted using ab initio calculations and serves as a definitive signature of deuteration.

In NMR spectroscopy, deuterium substitution also leads to observable effects. The replacement of a proton with a deuteron (B1233211) (which has a different nuclear spin and gyromagnetic ratio) results in the disappearance of the corresponding ¹H NMR signal and the appearance of a ²H signal at a similar chemical shift. Furthermore, secondary isotope effects can cause small shifts in the resonance frequencies of nearby remaining protons.

Table 3: Predicted Isotope Shifts in Vibrational Spectroscopy

| Vibrational Mode | Frequency C-H (νH) (cm⁻¹) | Frequency C-D (νD) (cm⁻¹) | Predicted Isotope Shift (νH - νD) (cm⁻¹) | Frequency Ratio (νH/νD) |

|---|---|---|---|---|

| Stretching | 2980 | 2150 | 830 | 1.39 |

| Bending | 1460 | 1060 | 400 | 1.38 |

Modeling of Intermolecular Interactions and Solvation Effects

The behavior of Propane-1,1,1,2,2,3,3-D7 in a condensed phase is governed by its interactions with surrounding molecules. Computational models are used to study these intermolecular forces, which are primarily van der Waals interactions for a nonpolar molecule like propane. nih.gov These models can predict bulk properties such as density and enthalpy of vaporization.

Solvation effects, which describe how a solvent influences the properties and behavior of a solute molecule, can be studied using either explicit or implicit solvent models. nih.gov In explicit models, individual solvent molecules are included in the simulation box, providing a detailed picture of the local solvent structure around the deuterated propane. nih.gov Implicit models represent the solvent as a continuous medium with a given dielectric constant, offering a computationally less expensive way to account for bulk solvent effects. nih.gov Because isotopic substitution does not alter the electronic charge distribution of the molecule, the intermolecular interaction potential and solvation free energy of Propane-1,1,1,2,2,3,3-D7 are expected to be nearly identical to those of unlabeled propane.

Theoretical Basis of Kinetic and Equilibrium Isotope Effects

Isotope effects are the changes in reaction rates (kinetic isotope effects, KIE) or equilibrium constants (equilibrium isotope effects, EIE) that occur upon isotopic substitution. libretexts.org The theoretical foundation for these effects in Propane-1,1,1,2,2,3,3-D7 lies in the quantum mechanical nature of molecular vibrations. whoi.edu

The key principle is the difference in zero-point vibrational energy (ZPVE). Due to its larger mass, a C-D bond has a lower vibrational frequency and thus a lower ZPVE than a C-H bond. princeton.edu

Kinetic Isotope Effect (KIE): A primary KIE is observed when a bond to the isotope is broken or formed in the rate-determining step of a reaction. wikipedia.org For a reaction involving the cleavage of a C-D bond in Propane-1,1,1,2,2,3,3-D7, more energy is required to reach the transition state compared to cleaving a C-H bond in normal propane. This is because the energy difference between the ZPVE of the reactant bond and the transition state (where the bond is partially or fully broken) is larger for the C-D bond. This results in a slower reaction rate for the deuterated compound, leading to a "normal" KIE, where the ratio of rate constants kH/kD is greater than 1. libretexts.org

Future Directions and Emerging Research Avenues for Propane 1,1,1,2,2,3,3 D7

Development of Novel and More Efficient Deuteration Methodologies

The synthesis of selectively deuterated compounds like Propane-1,1,1,2,2,3,3-D7 is foundational to its application in research. Future efforts are directed towards developing more efficient, selective, and sustainable deuteration methodologies. Traditional methods often require harsh conditions or expensive deuterium (B1214612) sources. Emerging techniques such as catalytic transfer deuteration and hydrodeuteration are showing promise for the selective incorporation of deuterium into organic molecules. These methods obviate the need for high-pressure deuterium gas and often utilize more readily available deuterium donors.

Furthermore, research into novel catalyst systems is expected to yield more efficient routes to specifically labeled alkanes. For instance, the synergistic use of mixed metal catalysts, such as platinum and rhodium on a carbon support, has demonstrated efficient and mild multiple deuteration of alkanes. The development of such catalysts could lead to more cost-effective and environmentally benign syntheses of Propane-1,1,1,2,2,3,3-D7.

Table 1: Comparison of Deuteration Methodologies for Alkanes

| Methodology | Deuterium Source | Catalyst | Conditions | Advantages | Challenges |

|---|---|---|---|---|---|

| Traditional H/D Exchange | D2 gas | Heterogeneous (e.g., Pd/C) | High temperature and pressure | High deuterium incorporation | Harsh conditions, low selectivity |

| Catalytic Transfer Deuteration | Deuterated solvents (e.g., D2O, isopropanol-d8) | Homogeneous or heterogeneous | Mild temperature and pressure | Milder conditions, improved selectivity | Catalyst cost and separation |

| Mixed Metal Catalysis | Deuterated solvents | e.g., Pt/C + Rh/C | Mild conditions | High efficiency, synergistic effects | Catalyst complexity and cost |

| Photocatalytic Deuteration | D2O | Semiconductor photocatalyst | Visible light | Sustainable, high selectivity | Quantum yield, catalyst stability |

Integration with Advanced In Situ Analytical Techniques for Real-Time Monitoring

The ability to monitor chemical and biological processes in real-time is crucial for understanding their dynamics. Propane-1,1,1,2,2,3,3-D7, in conjunction with advanced in situ analytical techniques, offers a powerful tool for such investigations. Future research will likely see an increased integration of this deuterated compound with techniques like in situ Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

In situ ¹H MAS NMR spectroscopy has already been employed to monitor the hydrogen/deuterium (H/D) exchange of deuterated propane (B168953) adsorbed on zeolites, providing insights into the activation of C-H bonds in alkanes. researchgate.net This technique allows for the selective monitoring of H/D exchange at both the methyl and methylene (B1212753) groups of the propane molecule. researchgate.net Future advancements in NMR technology, such as higher field strengths and more sensitive probes, will enable even more detailed real-time studies of catalytic reactions involving Propane-1,1,1,2,2,3,3-D7.

Similarly, real-time mass spectrometry techniques can be used to follow the fate of deuterated molecules in complex reaction mixtures, providing valuable kinetic and mechanistic data. The unique mass signature of Propane-1,1,1,2,2,3,3-D7 allows for its unambiguous detection and quantification, even in the presence of its non-deuterated counterpart.

Exploration in New Catalytic Systems for Selective Conversions

The development of new and more selective catalysts for alkane conversion is a major goal in industrial chemistry. Propane-1,1,1,2,2,3,3-D7 serves as an invaluable mechanistic probe in the exploration of these new catalytic systems. By tracking the fate of the deuterium labels, researchers can gain detailed insights into reaction pathways, the nature of active sites, and the mechanisms of catalyst deactivation.

For example, in the oxidative dehydrogenation of propane to propylene (B89431), a key industrial process, understanding the C-H bond activation step is critical for designing more efficient catalysts. By using Propane-1,1,1,2,2,3,3-D7, researchers can determine the kinetic isotope effect, which provides information about the rate-determining step of the reaction. This knowledge can then be used to design catalysts that selectively activate the desired C-H bonds, leading to higher selectivity for the desired product. Future research will involve using this deuterated tracer to study a new generation of catalysts, including single-atom alloys and metal-organic frameworks, for selective propane conversions.

Table 2: Application of Propane-1,1,1,2,2,3,3-D7 in Investigating New Catalytic Systems for Propane Dehydrogenation

| Catalytic System | Mechanistic Question | Role of Deuterated Propane | Expected Outcome |

|---|---|---|---|

| Single-Atom Alloy Catalysts | Nature of the active site | Probe for C-H bond activation selectivity | Understanding of structure-activity relationships |

| Zeolite-based Catalysts | Role of acid sites in cracking vs. dehydrogenation | Tracer for H/D exchange and reaction pathways | Optimization of catalyst acidity for higher propylene selectivity |

| Metal-Organic Frameworks (MOFs) | Confinement effects on reaction intermediates | Probing diffusion and reaction within pores | Design of MOFs with tailored pore environments for enhanced catalysis |

| Bimetallic Nanoparticles | Synergistic effects between metals | Elucidating the role of each metal in the catalytic cycle | Development of more robust and selective bimetallic catalysts |

Expanding Tracer Applications to More Complex Environmental and Biological Matrices

The use of stable isotope tracers is a powerful tool for tracking the fate and transport of substances in complex environmental and biological systems. While deuterated compounds have been used as tracers for some time, there is significant potential for expanding the applications of Propane-1,1,1,2,2,3,3-D7 to more complex matrices.

In environmental science, deuterated organic compounds can be used to monitor the in situ biodegradation of pollutants in contaminated groundwater. osti.gov For instance, a tracer test using deuterated aromatic hydrocarbons has successfully demonstrated the natural attenuation of these pollutants under anaerobic conditions. osti.gov Future research could involve similar studies using Propane-1,1,1,2,2,3,3-D7 to track the fate of short-chain alkanes in subsurface environments, which is relevant to understanding the natural attenuation of petroleum hydrocarbons.

In biological studies, deuterated compounds are used to trace metabolic pathways. While the metabolism of propane by certain bacteria is known, the use of specifically labeled substrates like Propane-1,1,1,2,2,3,3-D7 can provide more detailed information about the enzymatic reactions involved. nih.govnih.gov This could have implications for biotechnology, for example, in the development of microbial processes for the conversion of alkanes into value-added chemicals. Deuterium metabolic imaging is also an emerging field where the metabolic fate of deuterated molecules can be tracked in vivo. escholarship.org

Synergistic Approaches Combining Advanced Experimental and Computational Studies

The combination of advanced experimental techniques and computational modeling offers a powerful approach to understanding complex chemical and physical phenomena. For Propane-1,1,1,2,2,3,3-D7, such synergistic approaches are expected to provide unprecedented insights into its behavior in various applications.

For example, quantum chemical calculations can be used to predict the vibrational spectra of deuterated molecules, which can then be compared with experimental infrared and Raman spectra to confirm their structure and purity. Computational modeling can also be used to simulate the reaction pathways of propane on catalytic surfaces, providing a theoretical framework for interpreting experimental results obtained using Propane-1,1,1,2,2,3,3-D7 as a mechanistic probe.

A combined experimental and computational study on deuterium retention in diamond provides a model for how these synergistic approaches can be applied. In that work, thermal desorption spectroscopy experiments were complemented with molecular dynamics simulations to understand the mechanisms of deuterium trapping and release. Similar integrated studies involving Propane-1,1,1,2,2,3,3-D7 could be used to investigate its interactions with catalytic surfaces, its transport through porous materials, or its metabolism in biological systems, leading to a deeper and more quantitative understanding of these processes.

Q & A

Basic Research Questions

Q. How can researchers synthesize Propane-1,1,1,2,2,3,3-D7 with high isotopic purity, and what analytical methods validate its deuteration level?

- Methodological Answer : Synthesis typically involves catalytic deuteration of precursor alkanes (e.g., propane derivatives) using deuterium gas (D₂) under controlled pressure and temperature. Isotopic purity is ensured via repeated fractional distillation and verified using NMR spectroscopy (¹H and ²H NMR) to confirm deuterium substitution at specified positions. Gas chromatography-mass spectrometry (GC-MS) further quantifies impurities. For example, NIST data on fluorinated propane derivatives (e.g., boiling points, density) can guide distillation parameters .

Q. What are the key thermodynamic properties of Propane-D7, and how do they differ from non-deuterated propane?

- Methodological Answer : Critical properties like vapor pressure, enthalpy of formation (ΔfH°), and heat capacity (Cp) can be derived via comparative studies with non-deuterated analogs. For instance, NIST’s thermochemical data for fluorinated propanes (e.g., ΔfH°gas = -183 ± 2 kJ/mol for 1,2,3-trichloropropane) provide a framework for computational modeling (e.g., DFT or ab initio calculations) to predict isotopic effects . Experimental validation involves bomb calorimetry or vapor-phase IR spectroscopy .

Advanced Research Questions

Q. How do kinetic isotope effects (KIE) influence reaction mechanisms involving Propane-D7 in catalytic systems?

- Methodological Answer : KIE studies require designing experiments comparing reaction rates of deuterated vs. non-deuterated propane in identical catalytic conditions (e.g., Pt/Al₂O₃ for dehydrogenation). Isotopic substitution alters bond vibrational frequencies (C-D vs. C-H), affecting activation energy. Researchers should employ Eyring equation analysis and in-situ FTIR/DRIFTS to monitor transition states. Theoretical frameworks (e.g., Marcus theory) contextualize observed KIE magnitudes .

Q. What methodological strategies resolve contradictions in reported thermodynamic data for deuterated alkanes like Propane-D7?

- Methodological Answer : Contradictions often arise from impurities or inconsistent measurement techniques. A systematic approach includes:

- Meta-analysis of existing data (e.g., NIST Standard Reference Data ) to identify outliers.

- Reproducing experiments under standardized conditions (e.g., IUPAC-recommended calorimetry protocols).

- Cross-validating results with quantum mechanical simulations (e.g., Gaussian software for enthalpy calculations) .

Q. How can isotopic labeling (e.g., Propane-D7) enhance mechanistic studies in surface chemistry or adsorption experiments?

- Methodological Answer : Deuterated propane enables tracking adsorption/desorption dynamics on surfaces via temperature-programmed desorption (TPD) . For instance, comparing D₂O/H₂O formation in oxidation reactions on metal oxides reveals active site participation. Coupling with isotopic tracer studies (e.g., ¹⁸O labeling) and XPS/UPS surface analysis provides mechanistic clarity .

Theoretical Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.